molecular formula C6H7NO3 B1585430 6-(Hydroxymethyl)pyridine-3,4-diol CAS No. 31883-16-6

6-(Hydroxymethyl)pyridine-3,4-diol

Cat. No.: B1585430
CAS No.: 31883-16-6
M. Wt: 141.12 g/mol
InChI Key: NZRGARKXMKFZDU-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridine-3,4-diol is an organic compound with the molecular formula C6H7NO3 It is a derivative of pyridine, characterized by the presence of hydroxymethyl and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)pyridine-3,4-diol typically involves the hydroxymethylation of pyridine derivatives. One common method includes the reaction of pyridine-3,4-diol with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the hydroxymethyl or diol groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Products include pyridine-3,4-dicarboxylic acid and pyridine-3,4-dialdehyde.

    Reduction: Products vary based on the specific reducing agent and conditions used.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

6-(Hydroxymethyl)pyridine-3,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)pyridine-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or activation, leading to various physiological effects.

Comparison with Similar Compounds

    2,3-Dihydroxypyridine: Similar in structure but lacks the hydroxymethyl group.

    4-Hydroxymethylpyridine: Similar but with the hydroxymethyl group at a different position.

    Pyridine-3,4-diol: Lacks the hydroxymethyl group but shares the diol functionality.

Uniqueness: 6-(Hydroxymethyl)pyridine-3,4-diol is unique due to the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-2,8,10H,3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRGARKXMKFZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185734
Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31883-16-6, 736088-02-1
Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68955
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68955
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Record name 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 736088-02-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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